

A Comprehensive Technical Review of 2-Amino-1,3-Benzothiazole Derivatives in Research

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Compound of Interest

Compound Name: 2-Ethyl-1,3-benzothiazol-6-amine

Cat. No.: B042387

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An Important Note on the Titled Compound: Initial literature searches for "2-Ethyl-1,3-benzothiazol-6-amine" did not yield specific research data for this exact molecule. However, the broader class of 2-amino-1,3-benzothiazoles, particularly those with substitutions at the 6-position, is a rich and extensively studied area in medicinal chemistry. This review, therefore, provides an in-depth technical guide on the synthesis, biological activities, and therapeutic potential of these closely related and highly relevant compounds, catering to researchers, scientists, and drug development professionals.

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[1][3] This guide summarizes key research findings, focusing on quantitative biological data and detailed experimental methodologies.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro activities of various 2-amino-6-substituted benzothiazole derivatives against different biological targets.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives



Compound ID	Substitution at C6	Target Cell Line	IC50 (µM)	Reference
24	-	C6 (Rat Glioma)	4.63 ± 0.85	[4]
A549 (Human Lung Adenocarcinoma)	39.33 ± 4.04	[4]		
20	-	HepG2 (Human Liver Cancer)	9.99	[4]
HCT-116 (Human Colon Cancer)	7.44	[4]	_	
MCF-7 (Human Breast Cancer)	8.27	[4]		
21	-	HepG2 (Human Liver Cancer)	10.34	[4]
HCT-116 (Human Colon Cancer)	12.14	[4]	_	
MCF-7 (Human Breast Cancer)	11.52	[4]		
40	-NO2	MCF-7 (Human Breast Cancer)	34.5	[5]
HeLa (Human Cervical Cancer)	44.15	[5]		
MG63 (Human Osteosarcoma)	36.1	[5]		
53	-	HeLa (Human Cervical Cancer)	9.76	[5]



Table 2: Antifungal Activity of 2-Amino-6-Substituted Benzothiazole Derivatives

Compoun d ID	Substituti on at C6	Candida albicans (MIC, µg/mL)	Candida parapsilo sis (MIC, µg/mL)	Candida tropicalis (MIC, µg/mL)	Candida krusei (MIC, µg/mL)	Referenc e
1e	-ОСН3	8	>128	>128	32	[6]
1f	-OC2H5	8	64	64	16	[6]
1n	-CF3	4	8	8	32	[6]
10	-OCF3	8	8	8	64	[6]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of 2-amino-6-substituted benzothiazole derivatives as reported in the literature.

General Synthesis of 2-Amino-6-Substituted Benzothiazoles

A common and widely cited method for the synthesis of this class of compounds is the oxidative cyclization of substituted aryl thioureas.[3][7]

Materials:

- Substituted aniline
- Ammonium thiocyanate or Potassium thiocyanate
- Bromine
- Glacial acetic acid
- Ethanol

Procedure:



- The appropriately substituted aniline is dissolved in glacial acetic acid.
- Ammonium thiocyanate or potassium thiocyanate is added to the solution.
- The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise with constant stirring, maintaining a low temperature.
- After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
- The mixture is then heated to facilitate cyclization.
- Upon cooling, the product precipitates and is collected by filtration.
- The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to yield the purified 2-amino-6-substituted benzothiazole.[7][8]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

- Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After the incubation period, the medium is replaced with fresh medium containing MTT solution.
- The plates are incubated further to allow the viable cells to metabolize the MTT into formazan crystals.
- The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).



- The absorbance of the solution is measured using a microplate reader at a specific wavelength.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against fungal strains is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Procedure:

- The test compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96well microtiter plates.
- A standardized inoculum of the fungal suspension is added to each well.
- The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
- The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as observed visually or by measuring the absorbance.

 [6]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships described in the research of 2-aminobenzothiazole derivatives.

Caption: General synthesis workflow for 2-amino-6-substituted benzothiazoles.

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